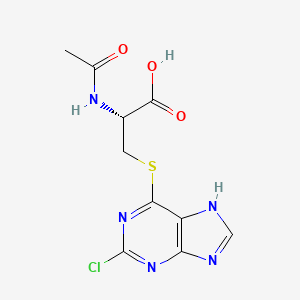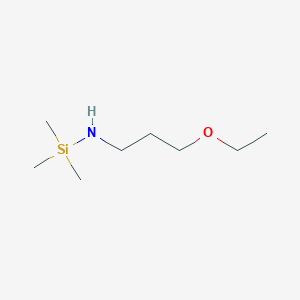![molecular formula C19H42O3Si B12631002 Decyltris[(propan-2-yl)oxy]silane CAS No. 921605-16-5](/img/structure/B12631002.png)
Decyltris[(propan-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyltris[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a decyl group attached to a silicon atom through three propan-2-yl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decyltris[(propan-2-yl)oxy]silane typically involves the reaction of decyltrichlorosilane with isopropanol in the presence of a base. The reaction proceeds as follows: [ \text{Decyltrichlorosilane} + 3 \text{Isopropanol} \rightarrow \text{this compound} + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Decyltris[(propan-2-yl)oxy]silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and isopropanol.
Condensation: Forms siloxane bonds through the elimination of isopropanol.
Substitution: Reacts with nucleophiles to replace the isopropoxy groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid.
Condensation: Often facilitated by heating or using a catalyst like titanium tetrachloride.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Produces silanols and isopropanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Decyltris[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry: Utilized in the production of water-repellent coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Decyltris[(propan-2-yl)oxy]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions result in the creation of a stable, cross-linked network that imparts desirable properties such as hydrophobicity and chemical resistance. The molecular targets and pathways involved include the interaction of the silane with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Triisopropyl[(trimethylsilyl)ethynyl]silane
- Propargyloxytrimethylsilane
Uniqueness
Decyltris[(propan-2-yl)oxy]silane is unique due to its long decyl chain, which imparts enhanced hydrophobic properties compared to shorter-chain silanes. This makes it particularly useful in applications requiring water repellency and chemical resistance.
Eigenschaften
CAS-Nummer |
921605-16-5 |
|---|---|
Molekularformel |
C19H42O3Si |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
decyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C19H42O3Si/c1-8-9-10-11-12-13-14-15-16-23(20-17(2)3,21-18(4)5)22-19(6)7/h17-19H,8-16H2,1-7H3 |
InChI-Schlüssel |
LILGYOCNANBWTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[Si](OC(C)C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea](/img/structure/B12630941.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)

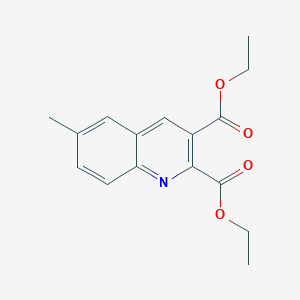
![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)

![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)
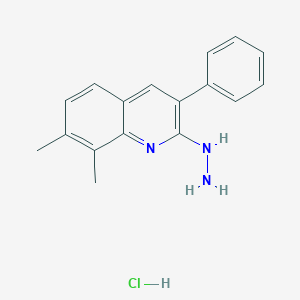
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
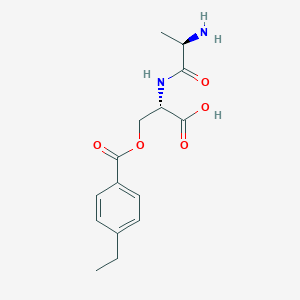
![1-[4-(3-Phenylpropyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B12630994.png)
